2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((6-(4-(1H-pyrazol-1-yl)phenyl)pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H24N6OS and its molecular weight is 456.57. The purity is usually 95%.
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Scientific Research Applications
CCR1 Antagonists
One key application of compounds based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold, which is structurally related to the compound , is in the development of CCR1 antagonists. These antagonists, such as compound 14 identified in a study, have been found to have potent and selective inhibitory effects against CCR1, a chemokine receptor, showing promise for potential therapeutic applications (Pennell et al., 2013).
Antiviral Activity
The derivative 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone has shown significant potential in antiviral research. Its derivatives have demonstrated notable antiviral activity against HSV1 and HAV-MBB, highlighting the compound's utility in developing antiviral medications (Attaby et al., 2006).
Antimicrobial and Antifungal Applications
The compound's derivatives have been evaluated for antimicrobial activities, with specific derivatives showing pronounced antibacterial activity against pathogens like Klebsiella pneumoniae and excellent antifungal activity against organisms such as Penicillium chrysogenum. This indicates their potential use in developing new antibacterial and antifungal agents (Suram et al., 2017).
Cancer Research
In cancer research, derivatives of this compound have been synthesized and evaluated for their anticancer activities. Some derivatives have shown high cytotoxic activities against cancer cell lines like HePG-2 and MCF-7, suggesting their potential as anticancer agents (Salem et al., 2020).
Properties
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6OS/c32-25(30-17-15-29(16-18-30)21-5-2-1-3-6-21)19-33-24-12-11-23(27-28-24)20-7-9-22(10-8-20)31-14-4-13-26-31/h1-14H,15-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKRYOMVHBKUHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(C=C3)C4=CC=C(C=C4)N5C=CC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.